Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a chloro group and a morpholinylmethyl group. It has garnered attention for its potential use in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)- typically involves multiple steps, starting with the preparation of the pyrazine ring. One common method involves the reaction of 6-chloropyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-morpholinylmethylamine to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require catalysts or elevated temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications .
Scientific Research Applications
Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its observed effects. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-pyrazinecarboxamide: Shares a similar pyrazine ring structure but lacks the morpholinylmethyl group.
N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide: Contains a pyridine ring instead of a pyrazine ring and a piperidinyl group instead of a morpholinyl group.
Uniqueness
Pyrazinecarbothioamide, 6-chloro-N-(4-morpholinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinylmethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
61689-58-5 |
---|---|
Molecular Formula |
C10H13ClN4OS |
Molecular Weight |
272.76 g/mol |
IUPAC Name |
6-chloro-N-(morpholin-4-ylmethyl)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C10H13ClN4OS/c11-9-6-12-5-8(14-9)10(17)13-7-15-1-3-16-4-2-15/h5-6H,1-4,7H2,(H,13,17) |
InChI Key |
SGFKFUALMUGSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CNC(=S)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.